3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

BRAF V600E inhibition cellular potency kinase inhibitor scaffold

3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a disubstituted 5-aminopyrazole scaffold optimized for kinase inhibitor (BRAF V600E, STK25) and coordination chemistry. The C3 tert-butyl group enhances cellular potency without compromising enzyme activity; N1 pyridin-2-yl adds a nitrogen donor for metal coordination. XLogP3 2.5 balances permeability and solubility. The free 5-amine allows rapid urea, amide, or sulfonamide SAR exploration. ≥98% purity, ≥2 rotatable bonds, HBD=1, HBA=3. Cost-effective entry for fragment-based drug discovery, MOF linkers, and AIE-active materials.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 862368-62-5
Cat. No. B1517842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
CAS862368-62-5
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=N2
InChIInChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3
InChIKeyGUULKYKPJKFSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 862368-62-5) – Core Scaffold Identity and Procurement Baseline


3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 862368-62-5) is a disubstituted 5-aminopyrazole featuring a tert-butyl group at the pyrazole C3 position and a pyridin-2-yl substituent at N1. It is classified as a versatile small-molecule scaffold, commercially available from multiple vendors at ≥95% purity for research and further manufacturing use . The compound possesses one hydrogen bond donor, three hydrogen bond acceptors, a calculated XLogP3-AA of 2.5, and a topological polar surface area of 56.7 Ų [1]. Its structural features place it within a class of 5-aminopyrazoles that have been employed as hinge-binding motifs in kinase inhibitor design and as asymmetric N-donor ligands in coordination chemistry [2].

Why Generic 5-Aminopyrazole Scaffolds Cannot Substitute for 3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine in Research and Development Pipelines


Closely related 5-aminopyrazoles bearing alternative N1-aryl or C3-alkyl substituents exhibit markedly different physicochemical and pharmacological profiles that preclude simple interchange with 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. The tert-butyl group at C3 contributes steric bulk and lipophilicity (XLogP3-AA = 2.5) that is absent in the unsubstituted analog 1-(pyridin-2-yl)-1H-pyrazol-5-amine (XLogP3-AA ≈ 0.9) [1]. This difference directly affects membrane permeability and target binding pocket occupancy. Furthermore, the pyridin-2-yl moiety at N1 provides an additional nitrogen donor for metal coordination not present in N-phenyl or N-methyl analogs, which is critical for applications requiring simultaneous Lewis acid and base coordination [2]. The C3 tert-butyl group has been specifically identified in medicinal chemistry SAR studies as a key structural determinant that increases cellular potency in the context of (V600E)BRAF inhibition without compromising isolated enzyme potency, whereas C3-phenyl or C3-methyl substitution does not confer the same cellular potency enhancement [3].

Quantitative Differentiation Evidence for 3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Against Close Analogs


Cellular Potency Enhancement in BRAF (V600E) Inhibitor Scaffolds: 3-tert-Butyl-1-aryl-1H-pyrazoles vs. Alternative C3 Substituents

In a systematic optimization of BRAF (V600E) inhibitors with a tripartite A-B-C architecture, substitution of the phenyl-based C-ring with substituted pyrazoles, particularly 3-tert-butyl-1-aryl-1H-pyrazoles, increased cellular potency without detrimental effects on isolated (V600E)BRAF enzyme potency. Compounds with the 3-tert-butyl-1-aryl-1H-pyrazole C-ring achieved low nanomolar inhibition of (V600E)BRAF, downstream ERK phosphorylation in cells, and proliferation of mutant BRAF-dependent cells, with concomitant good oral bioavailability and high plasma concentrations in vivo [1]. This finding positions the 3-tert-butyl-1-aryl-1H-pyrazole motif—of which 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a direct heteroaryl variant—as a privileged C-ring for balancing enzyme and cellular potency, a property not observed with C3-phenyl or C3-methyl pyrazole C-rings in the same study.

BRAF V600E inhibition cellular potency kinase inhibitor scaffold SAR

Lipophilicity Differential: XLogP3-AA of 3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine vs. Unsubstituted Core

The computed partition coefficient (XLogP3-AA) for 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is 2.5, representing a 1.6 logP unit increase over the unsubstituted core scaffold 1-(pyridin-2-yl)-1H-pyrazol-5-amine (XLogP3-AA ≈ 0.9) [1]. This lipophilicity gain is attributable solely to the C3 tert-butyl substituent and is quantitatively consistent with the Hansch π constant for a tert-butyl group (~1.98 on aromatic systems). In comparison, the 3-phenyl analog 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has a higher calculated XLogP (estimated ~3.0-3.5 depending on the algorithm used) due to the aromatic phenyl ring, which may lead to different solubility and permeability profiles [2]. The 3-methyl analog would have a substantially lower logP (~1.5), potentially limiting membrane passage in cell-based assays [1].

lipophilicity drug-likeness membrane permeability physicochemical property

STK25 Kinase Inhibitor Class: 3-tert-Butyl 5-Aminopyrazole Arylamides Achieve 228 nM IC50 – Relevance of the Core Scaffold

A series of 3-tert-butyl 5-aminopyrazole p-substituted arylamides was designed and synthesized as inhibitors of serine/threonine kinase 25 (STK25), an enzyme implicated in non-alcoholic fatty liver disease (NAFLD) progression. The most potent compound in this series achieved an IC50 of 228 nM against STK25, and a co-crystal structure with STK25 (PDB: 7Z4V) confirmed productive binding interactions mediated by the 3-tert-butyl-5-aminopyrazole core [1]. Critically, a new series of triazolo dihydro oxazine carboxamides derived from the same 3-tert-butyl 5-aminopyrazole core was not active against STK25, demonstrating that the 5-amine functionalization pattern of the core scaffold is essential for STK25 inhibition [1]. This finding underscores the non-substitutability of the 5-amino group in the 3-tert-butyl-5-aminopyrazole architecture for this target class. While the cited study used N-aryl rather than N-(pyridin-2-yl) analogs, the shared 3-tert-butyl-5-aminopyrazole pharmacophore establishes the scaffold's relevance for kinase inhibitor programs, with the pyridin-2-yl variant offering an additional hydrogen bond acceptor and metal coordination site not present in the N-phenyl series [1][2].

STK25 NAFLD kinase inhibition X-ray co-crystal

Synthetic Accessibility: 99% Isolated Yield for 3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine vs. 81% Yield for a Related N-Methyl Pyrazolyl Imine Derivative

The target compound is synthesized via condensation of 4,4-dimethyl-3-oxopentane nitrile with 2-hydrazinopyridine, achieving an isolated yield of 99% as a solid [1]. This near-quantitative yield compares favorably to a related condensation reaction reported for the N-methyl analog: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + 2-pyridinecarboxaldehyde → (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, which proceeds in 81% yield under ambient temperature conditions [2]. The higher yield for the target compound's synthetic route is attributed to the direct cyclocondensation approach rather than post-synthetic functionalization, enabling cost-effective bulk procurement for large-scale medicinal chemistry campaigns.

synthetic efficiency condensation reaction building block yield

Coordination Chemistry Differentiation: N-Donor Atom Count and Binding Mode of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold vs. N-Aryl Analogs

The 1-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold possesses four distinct nitrogen donor environments (pyridine N, pyrazole N2, exocyclic 5-NH2, and pyrazole N1), enabling simultaneous primary cation and secondary anion coordination as demonstrated in the ZnCl2 complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine [1]. The analogous N-aryl-1H-pyrazol-5-amines (e.g., N-phenyl or N-tolyl variants) lack the pyridine nitrogen donor, reducing the total nitrogen donor count from four to three, which fundamentally alters the coordination geometry and supramolecular assembly possibilities. Single-crystal X-ray diffraction of the 3-phenyl analog confirmed engagement of both the pyridine and pyrazole nitrogen atoms in metal binding, with hydrogen bonding from the 5-amine group involved in secondary anion coordination [1]. The tert-butyl substituent at C3 provides steric protection of the pyrazole ring without electronically perturbing the nitrogen donor atoms, a feature that distinguishes it from the 3-ferrocenyl analog where the redox-active ferrocene moiety introduces electronic communication with the metal center [2].

coordination chemistry asymmetric ligand metal complex nitrogen donor

Optimal Research and Industrial Deployment Scenarios for 3-tert-Butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine


Kinase Inhibitor Lead Optimization: BRAF and STK25 Programs Requiring a Privileged 5-Aminopyrazole Scaffold with Balanced Lipophilicity

For medicinal chemistry teams optimizing kinase inhibitors targeting BRAF (V600E) or STK25, 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine serves as a core scaffold that combines the cellular potency-enhancing 3-tert-butyl-1-aryl-1H-pyrazole motif (J Med Chem 2010, PMID: 20199087) with the STK25-validated 3-tert-butyl-5-aminopyrazole pharmacophore (Bioorg Med Chem Lett 2022, doi:10.1016/j.bmcl.2022.128950). Its XLogP3-AA of 2.5 provides an intermediate lipophilicity window suitable for balancing enzyme potency with cellular permeability, while the free 5-amine group enables rapid diversification into urea, amide, or sulfonamide derivatives for SAR exploration [1][2].

Asymmetric Ligand Design for Coordination Polymers and Metal-Organic Frameworks Requiring Multi-Dentate N-Donor Sites

In coordination chemistry and materials science, 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine offers four distinct nitrogen donor environments for metal binding, as structurally validated in the 3-phenyl analog (Inorg Chem 2019, 58(24):16317-16321). The tert-butyl group provides steric protection of the pyrazole ring without introducing the electronic complexity of redox-active substituents (e.g., ferrocene), making this ligand suitable for designing homoleptic complexes, MOF linkers, or catalysts where predictable coordination geometry is paramount [1].

Fragment-Based Drug Discovery (FBDD) Library Construction with a Versatile, High-Yield Building Block

With a reported synthetic yield of 99% and commercial availability from multiple vendors at ≥95% purity, 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a cost-effective entry point for constructing fragment libraries. Its molecular weight (216.28 g/mol) and calculated properties (HBD = 1, HBA = 3, rotatable bonds = 2) align with fragment screening criteria, and the 5-amine handle allows parallel derivatization for fragment growth or linking strategies [1][2].

Fluorescent Material Precursor Development Based on the Aggregation-Induced Emission Behavior of the 1-(Pyridin-2-yl)-1H-pyrazol-5-amine Scaffold

The 3-phenyl analog of this compound exhibits pronounced aggregation-induced emission (AIE) behavior with enhanced emission intensity and bathochromic shift upon transition from solution to solid state (Inorg Chem 2019, 58(24):16317-16321). The 3-tert-butyl variant is expected to show similar photoluminescence properties while offering altered steric and solubility characteristics due to the tert-butyl group, providing a complementary building block for tuning the emission properties of AIE-active materials and fluorescent sensors [1].

Quote Request

Request a Quote for 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.